molecular formula C11H23NO2 B071921 tert-butyl (3S)-3-amino-5-methylhexanoate CAS No. 166023-30-9

tert-butyl (3S)-3-amino-5-methylhexanoate

Cat. No.: B071921
CAS No.: 166023-30-9
M. Wt: 201.31 g/mol
InChI Key: WBOPVTYXLFEVGP-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-amino-5-methylhexanoate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3S)-3-amino-5-methylhexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Amides or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in enzyme inhibition and protein modification.
  • Used in the synthesis of peptide analogs for biological studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of prodrugs and drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-5-methylhexanoate involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include covalent modification of active sites or non-covalent binding to regulatory regions .

Comparison with Similar Compounds

  • tert-Butyl (3S)-3-amino-4-phenylbutanoate
  • tert-Butyl (3S)-3-amino-5-methylpentanoate

Uniqueness:

Properties

IUPAC Name

tert-butyl (3S)-3-amino-5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPVTYXLFEVGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237555
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166023-30-9
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166023-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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